molecular formula C16H25NO B12295240 12-Epilycopodine

12-Epilycopodine

Cat. No.: B12295240
M. Wt: 247.38 g/mol
InChI Key: BCZFSDNVXODRAJ-UHFFFAOYSA-N
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Description

12-Epilycopodine is a member of the Lycopodium alkaloids, a class of naturally occurring compounds found in club mosses These alkaloids are known for their complex structures and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Epilycopodine involves several steps, starting from simpler precursors. One of the notable methods includes the stereospecific synthesis described by Wiesner et al. This method involves the use of specific reagents and conditions to achieve the desired stereochemistry .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves multi-step organic reactions that are carefully controlled to ensure the correct stereochemistry and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 12-Epilycopodine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its N-oxide and reduced forms. These derivatives can have different biological activities and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 12-Epilycopodine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Uniqueness: 12-Epilycopodine is unique due to its specific stereochemistry, which influences its biological activity and potential applications. Its ability to undergo various chemical reactions and form different derivatives also sets it apart from other similar compounds.

Properties

IUPAC Name

15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-11-8-12-9-15(18)14-5-3-7-17-6-2-4-13(12)16(14,17)10-11/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZFSDNVXODRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC(=O)C3CCCN4C3(C1)C2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871646
Record name 15-Methyllycopodan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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